7-Aminoisobenzofuran-1(3H)-one

Purity Analysis Procurement Specification Isomer Comparison

Medicinal chemistry teams synthesizing PARP-1 inhibitors or noscapinoid microtubule modulators require precise 7-amino regiochemistry unattainable with 4-, 5-, or 6-aminoisobenzofuranone isomers. 7-Aminoisobenzofuran-1(3H)-one (CAS 3883-64-5) is the definitive scaffold, combining a nucleophilic aniline-like amine with a lactone carbonyl for orthogonal, two-directional diversification. - Enables correct spatial projection into the PARP-1 catalytic pocket per patent disclosures; geometry not replicable by positional isomers - Validated in tubulin-binding noscapine analog synthesis where 7-substitution is critical for antimitotic activity - Supports library generation from a single advanced intermediate via sequential amine and lactone derivatization - Supplied at 95% purity with ambient global shipping from stock; typical lead time 1-2 weeks for bulk inquiries

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 3883-64-5
Cat. No. B1600417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoisobenzofuran-1(3H)-one
CAS3883-64-5
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)N)C(=O)O1
InChIInChI=1S/C8H7NO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4,9H2
InChIKeyZOKRDQGDSFSYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoisobenzofuran-1(3H)-one: Regioselective Building Block


7-Aminoisobenzofuran-1(3H)-one (CAS 3883-64-5), a bicyclic lactone also known as 7-aminophthalide, is a heterocyclic primary amine with the molecular formula C8H7NO2. It serves as a critical, regioselective building block in medicinal chemistry, notably for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and second-generation noscapinoid microtubule-modulating agents [1]. Its bifunctional nature, combining a reactive aniline-like amino group with a lactone ring, enables versatile derivatization for generating compound libraries not easily accessible from other isomers .

7-Aminoisobenzofuran-1(3H)-one: Irreplaceable Isomer


Generic substitution among aminophthalide isomers is invalid due to distinct reactivity profiles and biological outcomes dictated by the amino group's position. The 7-substitution pattern provides a unique handle for constructing noscapine analogs where the 7-position is critical for tubulin binding; a positional isomer like 6-aminoisobenzofuran-1(3H)-one would orient the critical amino group differently, likely abolishing this interaction [1]. Computational studies support that the 7-amino group's nucleophilicity and steric environment differ significantly from the 4-, 5-, or 6-amino isomers, as evidenced by regioselective coupling yields in published PARP inhibitor syntheses [2].

7-Aminoisobenzofuran-1(3H)-one: Key Differentiators


Higher Purity Than 4-Amino Isomer

From reputable commercial sources, 7-aminoisobenzofuran-1(3H)-one is consistently available at 98% purity (Combi-Blocks via Fisher Scientific), whereas the 4-amino positional isomer (4-aminoisobenzofuran-1(3H)-one) is typically listed at 95% purity from comparable suppliers . This 3% absolute purity difference can be significant for multi-step syntheses where intermediate purification steps are costly and time-consuming.

Purity Analysis Procurement Specification Isomer Comparison

Tubulin Binding and Antiproliferative Activity

In a key study on noscapine derivatives, the 7-amino substituted analog demonstrated distinct tubulin binding and antiproliferative activity compared to both the parent 7-hydroxy analog and the 7-aniline derivative. While full IC50 data for the bare 7-aminophthalide core is not available, the study explicitly states the 7-amino function is critical for binding to a site on tubulin distinct from the colchicine-binding site, a property absent in the 7-hydroxy compound [1]. A related 3D-QSAR model of noscapinoids shows IC50 values for various 7-substituted analogs vary over a 46-fold range (1.2 to 56.0 µM), underscoring the extreme sensitivity of biological activity to the 7-position substitution [2].

Medicinal Chemistry Anticancer Tubulin Inhibition Structure-Activity Relationship

Dual-Reactive Scaffold for Library Synthesis

The compound offers two distinct reactive centers for orthogonal derivatization: the nucleophilic aromatic amino group for amide/sulfonamide formation and the electrophilic lactone carbonyl for ring-opening or nucleophilic addition. This dual-reactivity contrast with simpler building blocks like aniline or phthalide, which each offer only one reactive mode. Patent literature explicitly leverages this to create diverse PARP inhibitor libraries by sequentially modifying the amine and the lactone [1]. The 7-amino position is specifically required for introducing substituents that project into the PARP-1 catalytic pocket, a spatial requirement not met by 4- or 5-amino isomers [1].

Synthetic Chemistry Library Synthesis Divergent Functionalization PARP Inhibitors

7-Aminoisobenzofuran-1(3H)-one: Application Scenarios


Anticancer Noscapine Analog Synthesis

For research groups focused on microtubule-targeting agents, 7-aminoisobenzofuran-1(3H)-one is the definitive starting material for introducing a critical 7-amino substituent onto the noscapine scaffold. Direct evidence shows this specific functionality is required for a unique tubulin-binding mode distinct from colchicine-site inhibitors, a finding that directly steers the synthesis of novel antimitotic agents [1].

PARP Inhibitor Libraries

Procurement of this compound is essential for medicinal chemistry teams synthesizing PARP-1 inhibitors. Patent disclosures explicitly use this regioselective scaffold to access the catalytic pocket of PARP-1, a geometry that cannot be replicated by 4-, 5-, or 6-amino isomers [2]. Its use ensures the correct spatial projection of substituents, directly impacting inhibitor potency.

Divergent Heterocyclic Library Synthesis

Where synthetic efficiency is paramount, this building block enables a two-directional diversification strategy. The aromatic amine and lactone carbonyl can be orthogonally derivatized, allowing a single advanced intermediate to generate a library of compounds for high-throughput screening. This approach is validated by patents for creating diverse API-like scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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